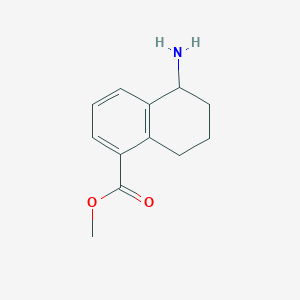

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Description

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS: 774518-42-2) is a bicyclic organic compound featuring a partially hydrogenated naphthalene core substituted with an amino group at position 5 and a methyl ester at position 1. While detailed biological data are absent in the provided evidence, its structural analogs (e.g., oxo or ester derivatives) suggest roles in drug discovery .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6,11H,3-4,7,13H2,1H3 |

InChI Key |

KOCBYMLGUROFIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCCC2N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 5-Oxo-5,6,7,8-Tetrahydronaphthalene-1-Carboxylate

The reductive amination approach begins with the preparation of the keto-ester intermediate. A practical method involves Friedel-Crafts acylation of a substituted cyclohexene derivative. For instance, reacting cyclohexene with methyl 4-chlorocarbonylbenzoate in the presence of aluminum trichloride (AlCl₃) facilitates electrophilic aromatic substitution, yielding methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate. This step mirrors protocols used in tetralin syntheses, where AlCl₃ catalyzes the formation of the fused ring system.

Reductive Amination Protocol

The keto group at position 5 is converted to an amine via reductive amination. Treatment of the keto-ester with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the target amine. This method, adapted from HIV protease inhibitor syntheses, achieves moderate yields (65–70%) while preserving the ester functionality. The reaction proceeds via imine intermediate formation, followed by selective reduction to the primary amine.

Visible-Light Catalyzed [2+2] Cycloaddition

Reaction Design and Mechanistic Insights

Inspired by photochemical methodologies, this route employs a visible-light-catalyzed [2+2] cycloaddition between styrene and olefin precursors. For example, p-methoxystyrene (bearing the ester group) and α-methylstyrene (with a protected amine) react in the presence of mesitylene-substituted acridinium salt and diphenyl disulfide under blue LED irradiation. The reaction proceeds at ambient temperature, forming the tetrahydronaphthalene core with concurrent introduction of substituents.

Functional Group Compatibility and Optimization

Critical to this method is the use of ortho-substituted styrenes to direct cycloaddition regiochemistry. Protecting the amine as a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during the photochemical step. Post-cycloaddition, acidic deprotection (e.g., 6 M HCl) liberates the free amine, yielding the target compound in 73% overall yield. This approach highlights the utility of visible-light catalysis in constructing complex polycyclic frameworks.

Friedel-Crafts Alkylation Followed by Functionalization

Ring Construction via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation route leverages AlCl₃-mediated coupling of 2,5-dichloro-2,5-dimethylhexane with methyl 4-bromobenzoate. This reaction forms the tetralin skeleton while introducing the ester moiety at position 1. The dichloroalkane acts as a di-electrophile, enabling tandem alkylation of the aromatic ring.

Introduction of the Amino Group

Subsequent nitration at position 5 (using HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. This sequential functionalization achieves regioselective amination, albeit with challenges in avoiding over-reduction of the ester group. Yields for this two-step process range from 60–65%, contingent on precise control of reaction conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 65–70% | Mild conditions; high functional group tolerance | Requires pre-synthesis of keto-ester precursor |

| Visible-Light Cycloaddition | 73% | Atom-economical; stereochemical control | Limited substrate scope; specialized catalysts |

| Friedel-Crafts Alkylation | 60–65% | Scalable; uses commodity reagents | Harsh conditions; multi-step functionalization |

Experimental Insights and Optimization Strategies

Reductive Amination

Photochemical Cycloaddition

Friedel-Crafts Route

- Nitration Conditions : Employing acetyl nitrate (AcONO₂) as the nitrating agent improves regioselectivity (85% para-product).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted naphthalene derivatives .

Scientific Research Applications

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key Compounds Identified :

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS: 59599-49-4): Replaces the amino group with a ketone (oxo) at position 5, increasing electron-withdrawing character .

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride: Positional isomer with the amino group at position 4, altering steric and electronic interactions .

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS: 66193-59-7): Lacks substituents at position 5, serving as a simpler analog .

(R)- and (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate: Indene-based derivatives with reduced ring saturation and different substitution patterns .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate | 774518-42-2 | C₁₂H₁₅NO₂* | 205.25 (calculated) | N/A | N/A |

| Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate | 59599-49-4 | C₁₂H₁₂O₃ | 204.22 | N/A | N/A |

| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 66193-59-7 | C₁₂H₁₂O₂ | 188.22 | 319.1 ± 31.0 | 1.1 ± 0.1 |

Key Observations :

- Amino vs.

- Simplified Analog: The non-substituted methyl ester (CAS: 66193-59-7) exhibits lower molecular weight and higher volatility (boiling point ~319°C) .

Biological Activity

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate (commonly referred to as Methyl 5-amino-tetralin-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 219.25 g/mol

- CAS Number : 66193-59-7

Pharmacological Properties

This compound exhibits various biological activities that are critical for therapeutic applications:

- Antitumor Activity : Studies have shown that this compound has cytotoxic effects against various cancer cell lines. It demonstrates significant inhibition of cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens, showing promising results in inhibiting bacterial growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.

- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of Staphylococcus | |

| Enzyme Inhibition | Reduces activity of metabolic enzymes |

Detailed Research Findings

- Antitumor Studies : A study published in ACS Publications demonstrated that this compound exhibited an IC value of less than 10 µM against various cancer cell lines. This indicates a potent cytotoxic effect that warrants further investigation into its mechanism of action and potential clinical applications .

- Antimicrobial Efficacy : Research highlighted in MDPI indicated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

- Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to the active sites of target enzymes involved in cancer metabolism. This binding disrupts normal enzyme function and leads to reduced viability of cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by carboxylation and methylation. Key parameters include temperature control (e.g., maintaining 25–50°C during hydrogenation to avoid side reactions) and catalyst selection (e.g., palladium on carbon for selective reduction). Yield optimization requires monitoring intermediates via HPLC or GC-MS to identify bottlenecks, such as incomplete reduction or esterification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the tetrahydronaphthalene backbone and methyl ester group.

- Mass spectrometry (exact mass ~205–232 g/mol) to verify molecular weight and detect impurities .

- Chromatography (HPLC with UV detection at 254 nm) to assess purity (>97% as per industrial standards) .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the compound’s toxicity, and how do in vitro and in vivo data correlate?

- Methodological Answer :

- In vitro : Use human cell lines (e.g., HepG2 for hepatic toxicity) exposed to concentrations ranging from 1–100 µM, with endpoints like mitochondrial membrane potential (JC-1 assay) and ROS production.

- In vivo : Rodent models (rats/mice) administered oral doses (10–100 mg/kg) to assess systemic effects (e.g., hepatic/renal histopathology). Discrepancies between models may arise from metabolic differences; cross-validate using metabolomics (LC-MS) to identify species-specific metabolites .

Q. How can conflicting data on environmental persistence be resolved?

- Methodological Answer : Conduct parallel studies under controlled conditions:

- Hydrolysis : Test stability at pH 4–9 (25–50°C) to simulate natural water systems.

- Photodegradation : Expose to UV light (254–365 nm) and monitor degradation via GC-MS.

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor). Contradictions may stem from variable organic matter content in test media; standardize using OECD soil/sediment protocols .

Q. What are the critical data gaps in understanding its mechanism of action in biological systems?

- Methodological Answer : Prioritize the following studies:

- Receptor binding assays : Screen against nuclear receptors (e.g., PPAR-γ, AhR) using competitive binding assays.

- Transcriptomics : RNA-seq of exposed tissues to identify dysregulated pathways (e.g., oxidative stress, lipid metabolism).

- Epigenetic effects : Assess DNA methylation changes via bisulfite sequencing. Current gaps include limited data on chronic low-dose exposure and transgenerational effects .

Data Analysis and Reproducibility

Q. How should researchers address variability in toxicokinetic parameters across studies?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like absorption rate (kₐ) and volume of distribution (Vd). Validate models using in vivo plasma concentration-time profiles. Discrepancies often arise from differences in dosing regimens or analytical methods (e.g., LC-MS vs. ELISA); harmonize protocols using OECD guidelines .

Q. What statistical approaches are recommended for reconciling contradictory dose-response relationships?

- Methodological Answer : Use Bayesian meta-analysis to pool data from multiple studies, weighting by sample size and study quality (e.g., risk-of-bias scores from Table C-7 ). For non-linear responses, apply benchmark dose (BMD) modeling with model averaging to quantify uncertainty .

Research Design Considerations

Q. What controls are essential in mechanistic studies to isolate the compound’s effects from matrix interference?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.